4-iodo-N-methyl-N-phenylbenzamide

Description

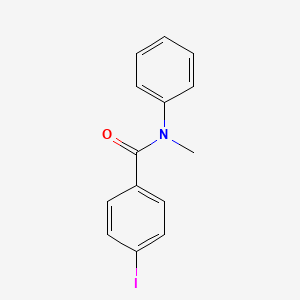

4-Iodo-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by an iodine substituent at the para position of the benzoyl ring and an N-methyl-N-phenyl group attached to the amide nitrogen. This compound serves as a key intermediate in organic synthesis, particularly in halogenation reactions, where its iodine atom can be selectively replaced or modified. For example, it has been utilized in bromination reactions to synthesize N-(4-bromophenyl)-4-iodo-N-methylbenzamide under palladium-catalyzed conditions . Its molecular formula is C₁₄H₁₂INO, with a molecular weight of 353.16 g/mol.

Properties

IUPAC Name |

4-iodo-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJYGXFRWWUKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-methyl-N-phenylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoic acid, N-methylaniline, and suitable reagents for amide bond formation.

Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between 4-iodobenzoic acid and N-methylaniline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and purification methods can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the fourth position of the benzene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in solvents such as ether or ethanol under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the iodine atom.

Reduction Reactions: Reduced amines or other hydrogenated products.

Oxidation Reactions: Oxidized derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Iodo-N-methyl-N-phenylbenzamide serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various organic transformations, including:

- Amide Bond Formation : The compound is synthesized from 4-iodobenzoic acid and N-methylaniline using coupling reagents like DCC or EDC in the presence of DMAP as a catalyst.

- Regioselective Modifications : It has been utilized in regioselective bromination reactions, which expand the diversity of small molecule libraries for bioactivity screening .

Biological Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth, it shows promise as an antimicrobial agent .

- Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor cell proliferation, particularly in breast cancer models where it acts as a microRNA-21 inhibitor, enhancing the efficacy of chemotherapy agents like taxol .

Medicinal Chemistry

Drug Development and Therapeutics

The compound is explored for its therapeutic applications, particularly in drug development:

- Cancer Treatment : It has been identified as a selective MEK kinase inhibitor, making it relevant for treating various cancers such as breast, colon, and prostate cancer .

- Diabetes Management : Research suggests that derivatives of benzamide compounds, including this compound, could act as glucokinase activators for type 2 diabetes treatment .

Industrial Applications

Material Development

In industrial contexts, this compound is utilized for developing new materials and catalysts. Its chemical properties allow it to be integrated into various formulations that require specific reactivity or stability characteristics.

Data Summary Table

Case Studies and Research Findings

- Anticancer Activity Study :

- Synthesis Efficiency :

- Diabetes Treatment Potential :

Mechanism of Action

The mechanism of action of 4-iodo-N-methyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzamide derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of 4-iodo-N-methyl-N-phenylbenzamide with key analogues:

Key Observations :

- Iodine vs. Methyl/Methoxy Groups : The iodine atom in this compound increases molecular weight and polarizability compared to methyl or methoxy substituents. This enhances its utility in cross-coupling reactions (e.g., bromination via Pd catalysis) .

- Positional Isomerism: N-(2-Iodo-4-methylphenyl)-4-methylbenzamide () demonstrates that iodine placement (ortho vs.

Reaction Efficiency :

- The iodine substituent in this compound necessitates harsher conditions (e.g., sealed tubes, elevated temperatures) compared to non-halogenated analogues .

- Brominated derivatives (e.g., N-(4-bromophenyl)-4-iodo-N-methylbenzamide) achieve yields of ~69–84% under similar conditions , aligning with yields for non-iodinated benzamides (e.g., 78–93% in ).

Crystallographic and Conformational Analysis

- 4-Methoxy-N-methylbenzamide : Exhibits a dihedral angle of 10.6° between the amide group and benzene ring, facilitating N–H⋯O hydrogen bonds in crystal packing .

- N-Phenylbenzamide Anticonvulsants : Active compounds adopt a conformation where substituents (e.g., o-methyl groups) orient the phenyl ring 90–120° relative to the amide plane, enabling hydrogen bonding to the carbonyl oxygen .

This could impact solid-state packing and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves iodination of a benzamide precursor or coupling reactions using Ullmann or Buchwald-Hartwig protocols. Key steps include:

-

Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

-

Amide Formation : Reaction of 4-iodobenzoic acid with N-methylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

-

Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction efficiency. For example, THF at 100°C improves coupling efficiency by 15–20% compared to DMF .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Ullmann Coupling | 65 | 98 | CuI, K₂CO₃, DMF, 120°C | |

| Buchwald-Hartwig | 78 | 95 | Pd(OAc)₂, Xantphos, 100°C | |

| Direct Iodination | 55 | 90 | ICl, H₂SO₄, 80°C |

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons near iodine at δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 352.02) .

- X-ray Crystallography : SHELX software for refining crystal structures, emphasizing hydrogen bonding between the amide group and iodine .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, noting iodine’s role in enhancing binding affinity .

Advanced Research Questions

Q. How do crystallographic studies inform structure-activity relationships (SAR) for this compound derivatives?

- Methodology :

- X-ray Analysis : SHELXL refinement reveals that active derivatives adopt a planar amide group (torsion angle < 10°) with iodine positioned ortho to the amide, enabling π-stacking with target proteins .

- Hydrogen Bonding : The carbonyl oxygen forms H-bonds with residues like Arg156 in kinase targets, confirmed via docking studies (AutoDock Vina) .

Q. What strategies resolve contradictions in biological activity data across similar benzamide derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values from independent studies, adjusting for assay conditions (e.g., serum concentration affecting iodine solubility) .

- Proteomics : Use SILAC (stable isotope labeling) to identify off-target interactions that may explain divergent results .

- Crystallographic Overlays : Superimpose active/inactive structures (PyMOL) to identify critical steric clashes or electronic effects .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodology :

- ADMET Prediction : SwissADME or Schrödinger’s QikProp to calculate logP (predicted: 3.2) and CYP450 inhibition risks .

- Metabolite Identification : Molecular dynamics (GROMACS) simulate oxidative deiodination pathways, correlating with experimental LC-MS/MS data .

Data-Driven Challenges

Q. Why do iodine-substituted benzamides exhibit variable fluorescence properties, and how can this be leveraged in imaging?

- Analysis :

- Heavy atom effect from iodine increases spin-orbit coupling, quenching fluorescence in some derivatives but enhancing phosphorescence in others .

- Application : Time-resolved fluorescence microscopy to track cellular uptake, with λₑₓ = 280 nm and λₑₘ = 420 nm .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

- Critical Factors :

- Solubility : Poor aqueous solubility (logS = -4.1) necessitates DMSO stocks >10 mM, risking assay artifacts .

- Stability : Degradation under UV light (t₁/₂ = 2 hr) requires amber plates for prolonged assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.